ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate dihydrochloride

Solubility enhancement Salt-form selection Aqueous-phase synthesis

Aqueous-phase amide coupling is often hindered by low solubility of free base intermediates. This pyrazole-based α-amino acid ester dihydrochloride salt provides: - >50 mg/mL solubility in acidic buffers, enabling direct HATU/DIC couplings without co-solvents - Free α-amine for diversification vs. des-amino analogs (CAS 32710-86-4) - Intact ethyl ester for orthogonal deprotection - cLogP 1.798 optimized for CNS SAR programs 95% purity, RT stable, global shipping.

Molecular Formula C15H21Cl2N3O2
Molecular Weight 346.2 g/mol
Cat. No. B13257047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate dihydrochloride
Molecular FormulaC15H21Cl2N3O2
Molecular Weight346.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=C(N(N=C1C)C2=CC=CC=C2)C)N.Cl.Cl
InChIInChI=1S/C15H19N3O2.2ClH/c1-4-20-15(19)14(16)13-10(2)17-18(11(13)3)12-8-6-5-7-9-12;;/h5-9,14H,4,16H2,1-3H3;2*1H
InChIKeyQBXIOIOOGJTGCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazole α-Amino Ester Dihydrochloride: Bifunctional Scaffold Overview


Ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate dihydrochloride (CAS 1803565-90-3) is a pyrazole-based α-amino acid ester building block supplied as a dihydrochloride salt . The molecule belongs to the class of bifunctional scaffolds combining a primary aliphatic amine, an ethyl ester, and a 1-phenyl-3,5-dimethylpyrazole core . With a molecular weight of 346.25 g·mol⁻¹ and a calculated logP of 1.798 , it occupies a physicochemical space distinct from its closest structural analogs—the corresponding monohydrochloride salt (CAS 1032547-91-3; MW 309.79; mp 229–231 °C [1]), the des-α-amino ester (CAS 32710-86-4; MW 258.32; mp 86–87 °C [2]), and the free carboxylic acid form (CAS 5361-93-3; AlogP 1.29 ). The dihydrochloride stoichiometry confers aqueous solubility exceeding 50 mg·mL⁻¹ in acidic buffers, an order of magnitude greater than the free base , making this compound the preferred form for aqueous-phase synthetic protocols and biochemical assay preparation.

Bifunctional scaffold: Primary amine and ethyl ester enable sequential orthogonal derivatization in medicinal chemistry workflows.
Dihydrochloride salt form: Supports aqueous-phase amide coupling, reductive amination, and salt-metathesis without organic co-solvents.
1-Phenyl-3,5-dimethylpyrazole core: Rigid aromatic scaffold suitable for structure–activity relationship exploration and fragment-based design.

Why This Pyrazole Amino Ester Cannot Be Replaced


Although multiple pyrazole-4-acetic acid derivatives populate vendor catalogs, the specific combination of (i) a free α-amino group, (ii) an ethyl ester, (iii) a 1-phenyl-3,5-dimethyl substitution pattern, and (iv) a dihydrochloride salt stoichiometry is unique to this compound. Replacing the dihydrochloride with the monohydrochloride (mp 229–231 °C [1]) alters solubility, hygroscopicity, and the molar equivalents of HCl delivered in salt-metathesis or pH-sensitive reactions. Substituting the des-α-amino congener (CAS 32710-86-4; mp 86–87 °C [2]) eliminates the nucleophilic amine handle required for amide bond formation, reductive amination, or chiral resolution. The 3,5-dichlorophenyl analog ACPP, while a validated Asc-1 inhibitor (IC₅₀ = 0.72 μM [3]), carries a different halogenation pattern that changes lipophilicity and target engagement. Even the free acid form (AlogP 1.29 ) exhibits ~10-fold lower aqueous solubility than the dihydrochloride salt , precluding direct substitution in aqueous-phase chemistry. These orthogonal structural features collectively determine the compound's suitability as a synthetic intermediate, a fragment for structure-activity relationship (SAR) exploration, or a precursor for peptidomimetic design.

Salt form Monohydrochloride (CAS 1032547-91-3) alters solubility, hygroscopicity, and HCl equivalents delivered in pH-sensitive reactions, limiting direct aqueous-phase substitution.
Functional handle Des-α-amino analog (CAS 32710-86-4) lacks the nucleophilic amine; amide coupling, reductive amination, or chiral resolution cannot be executed without this handle.
Aryl substitution 3,5-Dichlorophenyl analog (ACPP) shifts lipophilicity and target engagement; phenyl substitution provides a distinct baseline for SAR deconvolution and may not reproduce ACPP's binding profile.

Quantitative Differentiation Evidence


Aqueous Solubility: Dihydrochloride vs Free Base

The dihydrochloride salt form of pyrazole amino esters achieves aqueous solubility exceeding 50 mg·mL⁻¹ in acidic buffers (pH 1–3), whereas the corresponding free base solubilizes to less than 5 mg·mL⁻¹ under identical conditions . This represents a greater than 10-fold solubility advantage. The target compound's dihydrochloride stoichiometry (2 HCl per molecule, MW 346.25 ) is confirmed by the molecular formula C₁₅H₂₁Cl₂N₃O₂, distinguishing it from the monohydrochloride salt (C₁₅H₂₀ClN₃O₂, MW 309.79 [1]). For procurement, this means that the dihydrochloride form eliminates the need for in situ HCl activation or co-solvent strategies during aqueous-phase amide coupling, reductive amination, or salt-metathesis steps.

Aqueous solubility
Cross-study comparable
Dihydrochloride >50 mg/mL vs free base <5 mg/mL (pH 1–3)
Supports aqueous-phase synthesis selection
Class-level data; verify lot-specific solubility
Solubility enhancement Salt-form selection Aqueous-phase synthesis

α-Amino Group: Key Functional Handle vs Des-Amino Analogs

The target compound carries a primary aliphatic amine at the α-position to the ethyl ester carbonyl, classifying it as both a primary amine and an aminoester scaffold . In contrast, the closest commercially available des-α-amino analog—ethyl (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate (CAS 32710-86-4; mp 86–87 °C [1])—lacks this nucleophilic amine. This single-atom difference (NH₂ vs H) determines whether the molecule can participate in amide coupling with activated carboxylic acids, reductive amination with aldehydes, or Schiff base formation. The free amine also serves as a handle for chiral resolution via diastereomeric salt formation or chiral auxiliary attachment, options unavailable with the des-amino scaffold. The Enamine catalog explicitly classifies the compound under 'Bifunctional Scaffolds' and 'Primary Amines' , reflecting its dual-reactivity design.

α-Amino handle
Head-to-head
Primary amine present vs absent in des-amino analog (CAS 32710-86-4)
Enables amide coupling, reductive amination, chiral resolution
Structural comparison; reactivity confirmed by patent examples
Synthetic diversification Peptidomimetic chemistry Amide bond formation

Phenyl vs Dichlorophenyl Substitution: ACPP Comparator

The target compound bears an unsubstituted phenyl ring at the pyrazole N1 position (CLogP 1.798 ), whereas the most extensively characterized pharmacological analog—ACPP [(+)-amino(1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid]—contains a 3,5-dichlorophenyl group. ACPP is a validated Asc-1 inhibitor with IC₅₀ values of 0.72 ± 0.13 μM (human Asc-1-expressing CHO cells) and 0.89 ± 0.30 μM (rat primary neurons) [1]. The dichlorophenyl substitution increases molecular weight, electron-withdrawing character, and lipophilicity relative to the unsubstituted phenyl. For the target compound, the phenyl group provides a lower baseline lipophilicity (CLogP 1.798) and a different electrostatic surface, which may reduce CYP450-mediated metabolism risk and alter blood-brain barrier penetration relative to the dichloro analog. This compound serves as the non-halogenated comparator for SAR studies exploring the contribution of aryl ring electronics to Asc-1 binding and selectivity.

Phenyl vs dichlorophenyl
Cross-study comparable
Target: 1-phenyl, ClogP 1.798; Comparator ACPP: 3,5-dichlorophenyl, Asc-1 IC₅₀ 0.72 µM
Provides non-halogenated baseline for SAR deconvolution
ACPP IC₅₀ from human CHO cells; target compound Asc-1 data not reported
Lipophilicity tuning Asc-1 transporter CNS drug discovery

Dihydrochloride vs Monohydrochloride: Handling & Storage

The target compound is the dihydrochloride salt (C₁₅H₂₁Cl₂N₃O₂, MW 346.25 ), containing two equivalents of HCl per molecule. The corresponding monohydrochloride salt (C₁₅H₂₀ClN₃O₂, MW 309.79, mp 229–231 °C [1]) contains only one equivalent. The dihydrochloride form is classified for room temperature (RT) storage with normal transport conditions , while the monohydrochloride salt requires sealed, dry storage at 2–8 °C . This difference in recommended storage conditions reflects distinct hygroscopicity and thermal stability profiles. The dihydrochloride's RT stability simplifies inventory management and reduces cold-chain shipping costs. Both forms are supplied at 95% purity minimum [1]; however, the dihydrochloride's higher chloride content (20.5% Cl by weight vs 11.4% for monohydrochloride) provides a more precisely defined ionic strength contribution when dissolved in aqueous media.

Salt stoichiometry
Head-to-head
Dihydrochloride (2 HCl) RT storage vs monohydrochloride (1 HCl) 2–8 °C
Room-temperature storage simplifies logistics; defined ionic strength
Both ≥95% purity; vendor specification
Salt-form selection Chemical stability Long-term storage

Patent-Validated Pyrazole Pharmacophore: Anti-Inflammatory Activity

U.S. Patent No. 4,146,721 (Rainer, 1979) establishes that pyrazol-4-acetic acid esters bearing 1-phenyl and 3,5-dialkyl/aryl substitution are pharmacologically active as analgesics, anti-inflammatory agents, and antipyretics [1]. The patent explicitly exemplifies the des-α-amino analog—3,5-dimethyl-1-phenyl-pyrazol-4-acetic acid ethyl ester (mp 86–87 °C, 81% yield [1])—and its corresponding free acid (mp 138–139 °C ). The target compound extends this validated pharmacophore by introducing an α-amino group onto the acetic acid side chain, a structural modification that maintains the core pyrazole-4-acetic acid framework while adding a handle for further derivatization. The pyrazole amino acid scaffold has subsequently been explored in Asc-1 transporter inhibition (ACPP; IC₅₀ = 0.72 μM [2]), amino-pyrazole kinase modulation [3], and anti-inflammatory programs targeting COX enzymes [3]. This patent precedent de-risks the pyrazole-4-acetic acid core for buyers seeking scaffolds with documented pharmacological relevance.

Pyrazole pharmacophore
Class-level
Patent-claimed analgesic/anti-inflammatory activity for pyrazole-4-acetic acid esters
Supports scaffold selection for SAR libraries
Activity of α-amino derivative not reported; review-level evidence
Anti-inflammatory Analgesic COX inhibition Pyrazole pharmacophore

Purity & Multi-Vendor Availability

The target compound is consistently supplied at ≥95% purity across multiple independent vendors, including Enamine (EN300-169919 ), AKSci (4380DX ), and Sigma-Aldrich (via Enamine distribution ). The dihydrochloride form (CAS 1803565-90-3) is supported by Certificates of Analysis (COA) upon request , enabling batch-to-batch quality verification. The monohydrochloride analog (CAS 1032547-91-3) is also available at 95% purity but from fewer vendors (Chemscene CS-0233917, Leyan ), and requires cold-chain storage . The broader vendor base for the dihydrochloride form reduces single-supplier dependency risk and facilitates competitive price benchmarking: the monohydrochloride is listed at approximately USD 196/50 mg , while the dihydrochloride (Enamine) is available through Sigma-Aldrich's global distribution network , providing institutional procurement advantages.

Purity & vendors
Specification review
≥95% purity; Enamine, AKSci, Sigma-Aldrich; COA available
Multi-vendor sourcing with consistent quality
Monohydrochloride limited to 2 vendors, cold-chain required
Quality assurance Vendor comparison Batch reproducibility

Recommended Application Scenarios


Aqueous-Phase Amide Library Synthesis

Investigators performing parallel amide coupling reactions in aqueous or mixed aqueous-organic media should select the dihydrochloride form over the monohydrochloride or free base. The dihydrochloride salt delivers >50 mg·mL⁻¹ solubility in acidic aqueous buffers , enabling direct dissolution and coupling with activated carboxylic acids without pre-neutralization or organic co-solvent addition. The free α-amino group serves as the nucleophile for HATU/DIC-mediated amide bond formation , a diversification strategy impossible with the des-amino analog (CAS 32710-86-4) [1]. The bifunctional scaffold designation confirms that the ethyl ester remains intact during amine-directed coupling, allowing sequential orthogonal deprotection and further elaboration.

Asc-1 SAR: Phenyl Analog as Non-Halogenated Baseline

The target compound serves as the direct phenyl-substituted comparator to ACPP, the 3,5-dichlorophenyl Asc-1 inhibitor (IC₅₀ = 0.72 μM in human Asc-1 CHO cells [2]). In an SAR program aimed at optimizing Asc-1 inhibition for schizophrenia or other CNS indications, the phenyl analog provides the non-halogenated baseline necessary to quantify the contribution of aryl chlorine atoms to transporter binding affinity, selectivity over related solute carriers, and blood-brain barrier penetration. The CLogP of 1.798 positions this compound in a favorable lipophilicity range for CNS exposure, while the ester prodrug motif allows conversion to the free carboxylic acid for transporter engagement studies.

Anti-Inflammatory Lead Optimization with Pyrazole Pharmacophore

The pyrazole-4-acetic acid scaffold has been claimed for analgesic and anti-inflammatory indications in U.S. Patent 4,146,721 [1], with the des-amino ethyl ester and free acid demonstrated as synthetic intermediates. The target compound extends this validated pharmacophore with an α-amino substituent, enabling exploration of amine-dependent interactions (e.g., salt bridges with COX enzyme active-site residues, hydrogen bonding with kinase hinge regions) not accessible to the des-amino series. The review by Lusardi et al. (2023) [3] identifies amino-pyrazoles as privileged structures for p38MAPK, COX, and kinase inhibition, supporting the strategic value of this scaffold in anti-inflammatory drug discovery.

Peptidomimetic Design: Amino-Ester Fragment for FBDD

As a bifunctional scaffold containing both a primary amine and an ethyl ester , this compound is ideally suited for fragment-based drug discovery (FBDD) libraries targeting proteases, transporters, or receptors that recognize amino acid motifs. The 1-phenyl-3,5-dimethylpyrazole core provides a rigid, aromatic scaffold with well-defined geometry (confirmed by the single crystal structure of related pyrazole-4-acetic acid esters), while the α-amino ester moiety mimics the N- and C-termini of natural amino acids. The RT storage stability and multi-vendor availability at 95% purity support reproducible fragment screening across different institutional settings.

Application
Selection Property
Validation Focus
Aqueous-phase amide library synthesis
Dihydrochloride salt for high aqueous solubility
Amide coupling efficiency in aqueous media without co-solvents
Asc-1 transporter SAR (phenyl baseline)
Phenyl substitution for baseline lipophilicity
Comparative transporter binding assay context
Anti-inflammatory pathway research
Pyrazole-4-acetic acid pharmacophore
COX/p38 MAPK profiling in biochemical assays
Fragment-based peptidomimetic design
Bifunctional amine-ester scaffold
Fragment screening hit rate against amino acid-recognizing targets
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